Sulbutiamine

Description

Properties

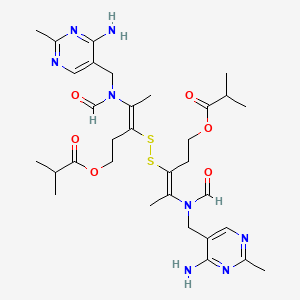

IUPAC Name |

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-GPAWKIAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)C(C)C)\CCOC(=O)C(C)C)/C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-46-2 | |

| Record name | Sulbutiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003286462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbutiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBUTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NCM1BW43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sulbutiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), has garnered significant interest in the scientific community for its nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and an exploration of its complex signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this multifaceted molecule.

Introduction

This compound (bis(2-(isobutyryloxy)ethyl-1-N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido-2-propene-1-yl)disulfide) is a lipophilic dimer of thiamine developed in Japan in the 1960s.[1][2] Its unique structure, formed by the fusion of two thiamine molecules via a disulfide bridge and esterification with isobutyryl groups, enhances its ability to cross the blood-brain barrier.[1][3][4] This increased bioavailability in the central nervous system allows this compound to effectively elevate the levels of thiamine and its phosphate esters in the brain, contributing to its therapeutic effects.

Clinically, this compound is prescribed for the treatment of asthenia (chronic fatigue), but it has also been investigated for its potential in improving memory, and cognitive function, and for its neuroprotective effects. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems, including the dopaminergic, glutamatergic, and cholinergic pathways. Furthermore, its antioxidant properties, primarily through the upregulation of glutathione (GSH), contribute to its neuroprotective capabilities.

This guide will delve into the technical aspects of this compound, providing a detailed account of its synthesis, a thorough examination of its chemical and physical properties, and a visual representation of its interactions with key signaling pathways.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with thiamine hydrochloride as the starting material. The overall strategy involves the esterification of the hydroxyl groups of two thiamine molecules with isobutyric acid, followed by the formation of a disulfide bridge between them.

General Synthesis Pathway

The synthesis can be broadly described in the following stages:

-

Thiamine Modification : Thiamine is first converted to a more reactive intermediate.

-

Esterification : The hydroxyl groups of the modified thiamine are esterified using an isobutyrylating agent, such as isobutyric acid or isobutyryl chloride.

-

Disulfide Bridge Formation : A sulfur-containing reagent is used to create the disulfide linkage between two esterified thiamine molecules.

-

Purification : The final product, this compound, is purified through recrystallization to obtain a crystalline powder.

Experimental Protocol: A Plausible Synthesis Route

Materials:

-

Thiamine hydrochloride

-

Isobutyryl chloride

-

Pyridine (or another suitable base)

-

Sodium nitrite

-

Sodium thiosulfate

-

Dichloromethane (or another suitable organic solvent)

-

Ethanol (for recrystallization)

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Thioformylation of Thiamine: Thiamine hydrochloride is dissolved in an aqueous solution of sodium bicarbonate. A solution of sodium nitrite is added dropwise at a low temperature (0-5 °C). This is followed by the addition of sodium thiosulfate. The mixture is stirred, leading to the opening of the thiazole ring to form a thiamine derivative.

-

Esterification: The aqueous solution containing the thiamine derivative is extracted with dichloromethane. To the organic layer, pyridine is added, followed by the dropwise addition of isobutyryl chloride at a low temperature. The reaction mixture is stirred for several hours at room temperature to allow for the esterification of the hydroxyl groups.

-

Disulfide Bridge Formation and Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid and a saturated solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product is recrystallized from ethanol to yield pure this compound as a white to off-white crystalline powder.

Note: This is a generalized protocol and requires optimization of reaction times, temperatures, and purification methods for optimal yield and purity.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | |

| Molecular Weight | 702.89 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 158-162 °C | |

| Solubility | Soluble in DMSO (40-100 mg/mL), ethanol, and other organic solvents. Slightly soluble in water. | |

| Density | Approximately 1.3 g/cm³ | |

| pKa (Strongest Basic) | 6.56 | |

| LogP | 2.7 - 3.14 | |

| Topological Polar Surface Area | 247 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 14 | |

| Rotatable Bond Count | 19 | |

| CAS Number | 3286-46-2 |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are attributed to its modulation of multiple signaling pathways in the central nervous system. Its lipophilic nature allows it to readily cross the blood-brain barrier, where it is metabolized back into thiamine and its active phosphate esters, thereby influencing neuronal function.

Dopaminergic and Glutamatergic Modulation

This compound has been shown to modulate both dopaminergic and glutamatergic neurotransmission. Chronic administration can lead to an increase in the density of dopamine D1 receptors in the prefrontal and cingular cortex. It also affects glutamate signaling, with acute administration leading to a decrease in kainate receptor binding sites. This modulation of key excitatory and reward pathways is believed to contribute to its effects on mood, motivation, and cognitive function.

Cholinergic System Enhancement

This compound has been demonstrated to enhance cholinergic activity, particularly in the hippocampus, a brain region crucial for memory formation. It is thought to potentiate cholinergic transmission, which may be mediated by an increase in high-affinity choline uptake. This enhancement of the cholinergic system is a key aspect of its nootropic effects.

Neuroprotection via Glutathione Upregulation

A significant aspect of this compound's mechanism of action is its neuroprotective effect, which is linked to its antioxidant properties. This compound has been shown to increase the levels of glutathione (GSH), a major endogenous antioxidant. By upregulating GSH, this compound helps to protect neurons from oxidative stress and reduces cell death. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.

Experimental Protocols for Analysis

The analysis of this compound in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its quantification.

HPLC-DAD Method for this compound Analysis

This protocol is adapted from a validated HPLC-DAD method for the stability study of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents and Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase A: 50 mM KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid)

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-2 min: 80% A, 20% B

-

2-8 min: Linearly change to 30% A, 70% B

-

8-10 min: Return to 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-50 µg/mL).

-

Sample Preparation: For pharmaceutical formulations, accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in methanol. Sonicate for 15 minutes and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and identification of this compound. While comprehensive public spectral databases for this compound are limited, the expected spectral characteristics can be inferred from its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex, showing signals corresponding to the protons of the pyrimidine rings, the methyl groups, the methylene groups, the isobutyryl groups, and the formyl protons.

-

¹³C NMR: The carbon NMR spectrum will display a multitude of signals corresponding to the various carbon environments within the large molecule, including the aromatic carbons of the pyrimidine rings, the carbonyl carbons of the ester and amide groups, and the aliphatic carbons.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (amine), C=O stretching (ester and amide), C-N stretching, and C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 702.89. The fragmentation pattern would likely involve cleavage of the disulfide bond and the ester linkages.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and signaling pathways of this compound. The information compiled herein, including the tabulated data, plausible experimental protocols, and visual diagrams, offers a valuable resource for the scientific community. The multifaceted nature of this compound's mechanism of action, involving modulation of key neurotransmitter systems and potent neuroprotective effects, underscores its potential as a therapeutic agent. Further research into its synthesis optimization, detailed spectroscopic characterization, and clinical applications is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

The Pharmacokinetic Profile of Sulbutiamine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), is a lipophilic compound designed to overcome the limited bioavailability of thiamine and facilitate its transport across the blood-brain barrier.[1][2] Developed in Japan, it is comprised of two thiamine molecules bound by a disulfide bridge.[3] This structural modification significantly increases its fat solubility, allowing for enhanced absorption and greater penetration into the central nervous system compared to thiamine hydrochloride.[3][4] In rodent models, the administration of this compound leads to increased levels of thiamine and its phosphate esters in the brain. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics in rodent models, focusing on its absorption, distribution, metabolism, and the resulting neurochemical changes.

I. Absorption, Distribution, and Metabolism

A pivotal characteristic of this compound is its rapid and extensive metabolism. Following oral or intravenous administration in rodents, the parent compound, this compound, is generally not detected in the bloodstream. This indicates a swift conversion process. The lipophilic nature of this compound allows it to easily cross the intestinal wall and enter circulation. It is hypothesized that the conversion to thiamine may begin in the intestinal wall before absorption into the bloodstream.

Once in the body, the disulfide bond of this compound is cleaved, yielding two molecules of isobutyryl-thiamine. Subsequently, the isobutyryl groups are removed, releasing thiamine into the circulation. This rapid transformation is a key feature of this compound's pharmacokinetic profile and is the primary reason for the lack of traditional pharmacokinetic parameters (Cmax, Tmax, AUC) for the parent drug in the literature. The focus of research has instead been on the downstream effects, namely the elevation of thiamine and its active phosphate esters in various tissues, most notably the brain.

The metabolism of this compound into thiamine and its subsequent phosphorylation is a critical aspect of its mechanism of action. The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of this compound.

II. Quantitative Data on Thiamine and its Esters Following this compound Administration

While pharmacokinetic data for this compound itself is scarce due to its rapid metabolism, studies have quantified the resulting increases in thiamine and its phosphate esters in various rodent tissues. The following table summarizes these findings.

| Animal Model | Dosage and Route | Tissue | Measured Analyte(s) | Key Findings | Reference |

| Rat | 52 mg/kg, intraperitoneal (chronic, 14 days) | Brain (cortex, cerebellum, hippocampus, medulla oblongata), Renal Cortex | Thiamine Diphosphate (ThDP) | ThDP was the most abundant thiamine compound in all tissues analyzed. In brain extracts, its proportion ranged from 55.6% to 90.4% of total thiamine. | |

| Rat | Not specified, injection | Brain, Kidney | Thiamine Triphosphate (ThTP) | A significant increase in ThTP levels was observed in both brain and kidney tissues following this compound injection. | |

| Mouse | 300 mg/kg/day (chronic, 10 days) | Hippocampus | Sodium-dependent high-affinity choline uptake | A significant 10% increase in hippocampal choline uptake was observed, suggesting enhanced cholinergic activity. |

III. Experimental Protocols

The methodologies employed in studying the pharmacokinetics and effects of this compound in rodents typically involve the following steps.

A. Animal Models and Drug Administration

-

Species: Rats (e.g., Sprague-Dawley) and mice (e.g., BALB/c) are commonly used models.

-

Administration: this compound is administered through various routes, including intraperitoneal injection and oral gavage. Dosages in rodent studies have ranged from 52 mg/kg to 300 mg/kg.

B. Sample Collection and Preparation

-

Tissue Harvesting: Following a predetermined time course after this compound administration, animals are euthanized, and tissues of interest (e.g., brain, kidney, liver) are rapidly dissected and frozen to prevent degradation of thiamine esters.

-

Plasma Collection: Blood samples are collected, and plasma is separated for analysis. However, as previously noted, intact this compound is often not detectable.

-

Homogenization and Extraction: Tissues are homogenized in appropriate buffers, and proteins are precipitated. Thiamine and its phosphate esters are then extracted for quantification.

C. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of thiamine and its phosphate esters (ThMP, ThDP, ThTP) in biological samples. This method often involves pre-column or post-column derivatization to convert the thiamine compounds into fluorescent thiochrome derivatives, which can be detected with high sensitivity.

The following diagram outlines a typical experimental workflow for assessing the effects of this compound on brain thiamine levels.

References

- 1. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. proloterapia.it [proloterapia.it]

The Neuroprotective Landscape of Sulbutiamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), has garnered significant interest for its nootropic and neuroprotective properties. Its enhanced lipophilicity allows for greater bioavailability in the central nervous system compared to thiamine, enabling a more pronounced impact on neuronal function and resilience. This technical guide provides an in-depth analysis of the neuroprotective mechanisms of this compound and its derivatives, focusing on their antioxidant, anti-apoptotic, and neurotransmitter-modulating effects. Detailed experimental protocols for key assays and visual representations of the involved signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Thiamine is an essential cofactor for several enzymes crucial for cerebral energy metabolism. Deficiencies in thiamine can lead to severe neurological complications, including Wernicke-Korsakoff syndrome. This compound (bis(4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-(isobutyryloxy)pent-3-en-4-yl) disulfide) was developed to overcome the limited bioavailability of thiamine to the brain.[1] Its neuroprotective effects are attributed to a multifaceted mechanism of action, which includes bolstering antioxidant defenses, mitigating apoptotic cell death, and modulating key neurotransmitter systems.[2][3] This guide will explore these mechanisms in detail, providing quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of this compound. Data for other derivatives like bisibutiamine and octotiamine are limited in the current scientific literature.

Table 1: Effect of this compound on Neuronal Viability Under Stress Conditions

| Cell Type | Stressor | This compound Concentration (µM) | % Increase in Cell Viability | Reference |

| Retinal Ganglion Cells (RGC-5) | Trophic Factor Deprivation | 10 | Not specified | [1] |

| 50 | ~18% | [4] | ||

| 100 | ~28% | |||

| Hippocampal CA1 Pyramidal Neurons | Oxygen-Glucose Deprivation (OGD) | 10, 50, 100 | Concentration-dependent increase |

Table 2: Modulation of Neurotransmitter Systems by this compound

| Brain Region | Treatment | Receptor/Metabolite | % Change | Reference |

| Prefrontal Cortex | Chronic (5 days) | Dopamine D1 Receptor Binding Sites | +26% | |

| Anterior Cingulate Cortex | Chronic (5 days) | Dopamine D1 Receptor Binding Sites | +34% | |

| Cingulate Cortex | Chronic (5 days) | Kainate Receptor Binding | -36% | |

| Nucleus Accumbens | Chronic (5 days) | Kainate Receptor Binding | -28% | |

| Prefrontal Cortex | Acute | 3,4-dihydroxyphenylacetic acid (DOPAC) | -30% | |

| Cingulate Cortex | Acute | Dopamine (DA) | -34% | |

| Cingulate Cortex | Acute | 3,4-dihydroxyphenylacetic acid (DOPAC) | -26% |

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. These include the activation of the Nrf2/ARE antioxidant response pathway, inhibition of the intrinsic apoptosis pathway, and modulation of dopaminergic and glutamatergic neurotransmission.

Nrf2/ARE Antioxidant Response Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound has been shown to decrease the expression of cleaved caspase-3 and Apoptosis Inducing Factor (AIF), key executioners of apoptosis, suggesting an inhibitory effect on this pathway.

Modulation of Dopaminergic and Glutamatergic Systems

This compound has been shown to modulate dopaminergic and glutamatergic neurotransmission, which are critical for cognitive function and neuronal health. Chronic administration increases the density of dopamine D1 receptors, while acute administration decreases the density of kainate receptors, a subtype of ionotropic glutamate receptors. These effects suggest a complex regulatory role in synaptic plasticity and neuronal excitability.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its derivatives and the desired neurotoxic agent (e.g., glutamate, H2O2) or subject the cells to stress conditions (e.g., oxygen-glucose deprivation). Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection (Hoechst 33342 and Propidium Iodide Staining)

Principle: This dual staining method distinguishes between viable, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeant dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells. Propidium Iodide (PI) is a cell-impermeant dye that only enters cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound and/or a pro-apoptotic stimulus in a suitable culture vessel (e.g., 24-well plate with coverslips).

-

Staining: After treatment, wash the cells twice with ice-cold PBS. Add 1 mL of a staining solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL) to each well.

-

Incubation: Incubate the cells for 15-30 minutes at 4°C in the dark.

-

Washing: Gently wash the cells three times with ice-cold PBS.

-

Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope using appropriate filters for blue (Hoechst 33342) and red (Propidium Iodide) fluorescence.

-

Analysis:

-

Viable cells: Normal, non-condensed blue nuclei.

-

Early apoptotic cells: Bright blue, condensed or fragmented nuclei.

-

Late apoptotic/necrotic cells: Pink/red, condensed or fragmented nuclei. Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.

-

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This is used to measure changes in the expression levels of key apoptotic proteins such as cleaved caspase-3 and Bcl-2 family members.

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. Their multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and neurotransmitter-modulating properties, makes them attractive candidates for treating a range of neurodegenerative and neurological disorders.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound and its derivatives within the identified signaling pathways.

-

Conducting comprehensive in vivo studies to validate the neuroprotective efficacy and determine the optimal therapeutic window for various neurological conditions.

-

Performing detailed pharmacokinetic and pharmacodynamic studies of different this compound derivatives to identify compounds with improved brain bioavailability and neuroprotective profiles.

-

Investigating the potential synergistic effects of this compound derivatives with other neuroprotective agents.

By addressing these key areas, the full therapeutic potential of this intriguing class of thiamine derivatives can be realized, paving the way for new and effective treatments for debilitating neurological diseases.

References

- 1. This compound counteracts trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for neuroprotective effect of this compound against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]

Sulbutiamine and its Impact on Dopaminergic Pathways: A Technical Guide

Affiliation: Google Research

Abstract

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is recognized for its enhanced lipophilicity, allowing it to cross the blood-brain barrier more effectively than thiamine itself.[1][2] While initially developed to treat thiamine deficiency, it has garnered significant interest for its nootropic properties, including effects on mood, memory, and fatigue.[3][4] A growing body of preclinical evidence indicates that this compound exerts a modulatory influence on central dopaminergic and glutamatergic pathways.[5] This technical guide provides an in-depth review of the current understanding of this compound's interaction with dopaminergic systems, focusing on its differential effects following acute versus chronic administration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action. This document is intended for researchers, neuroscientists, and professionals in drug development engaged in the study of neuroactive compounds.

Introduction

This compound is a dimeric compound composed of two modified thiamine molecules, a structural alteration that significantly increases its ability to penetrate the central nervous system. Once in the brain, it is metabolized back into thiamine, increasing local concentrations of thiamine and its phosphate esters, which are crucial for neuronal energy metabolism. Beyond its role in cellular energetics, research points to a more direct pharmacological activity, specifically the modulation of key neurotransmitter systems. The primary focus of investigation has been its impact on the dopaminergic and glutamatergic systems, particularly within the prefrontal and cingulate cortices—brain regions critical for executive function, motivation, and mood regulation. Notably, the effects of this compound are highly dependent on the duration of administration, with acute and chronic treatment yielding distinct and sometimes opposing neurochemical outcomes.

Core Mechanism of Action on Dopaminergic Pathways

This compound's influence on dopaminergic transmission appears to be indirect and complex, likely stemming from an initial interaction with the glutamatergic system. The evidence distinguishes between the effects of a single administration (acute) and repeated, prolonged administration (chronic).

Acute Administration Effects

A single dose of this compound leads to a reduction in dopaminergic activity in specific cortical regions. This is characterized by a decrease in the levels of dopamine (DA) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). This acute effect does not appear to involve a change in the density of D1 or D2 dopamine receptors. Simultaneously, acute administration reduces the density of kainate glutamate receptor binding sites in the prefrontal and cingulate cortices. This suggests that the primary short-term effect of this compound may be a modulation of glutamatergic transmission, which in turn influences dopamine release and metabolism.

Chronic Administration Effects

In contrast, chronic treatment with this compound results in an upregulation of dopaminergic signaling components. Studies in rodent models demonstrate that repeated administration over several days leads to a significant increase in the density of dopamine D1 receptor binding sites in the prefrontal and cingulate cortices. This neuroplastic adaptation may be a compensatory response to the initial, acute reduction in dopamine levels. During chronic treatment, no significant changes are observed in the density of D2 dopamine receptors, indicating a specific effect on the D1 receptor population. This upregulation of D1 receptors is a key finding, as it is hypothesized to underlie some of the reported mood- and motivation-enhancing effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Sprague-Dawley rats, primarily from the work of Trovero et al. (2000).

Table 1: Effects of Chronic this compound Administration on Receptor Density

| Brain Region | Receptor Type | Change in Binding Site Density | Reference |

| Prefrontal Cortex | Dopamine D1 | +26% | |

| Anterior Cingulate Cortex | Dopamine D1 | +34% | |

| Prefrontal & Cingulate Cortex | Dopamine D2 | No significant change | |

| Cingulate Cortex | Kainate | -36% | |

| Nucleus Accumbens | Kainate | -28% | |

| Cingulate Cortex | NMDA & AMPA | No significant change |

Table 2: Effects of Acute this compound Administration on Neurotransmitter Levels and Receptor Density

| Brain Region | Parameter | Change | Reference |

| Cingulate Cortex | Dopamine (DA) Level | -34% | |

| Prefrontal Cortex | DOPAC Level | -30% | |

| Cingulate Cortex | DOPAC Level | -26% | |

| Prefrontal & Cingulate Cortex | Dopamine D1 & D2 Receptors | No significant change | |

| Prefrontal & Cingulate Cortex | Kainate Receptors | Significant decrease |

Key Experimental Protocols

The quantitative data presented were primarily derived from experiments utilizing rodent models. The methodologies described below are based on the study "Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain".

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

-

Acute Administration: A single intraperitoneal (i.p.) injection of this compound. The precise dosage is detailed in the full study.

-

Chronic Administration: Daily intraperitoneal (i.p.) injections of this compound for a period of 5 days. Animals were sacrificed at specified time points following the final injection for tissue analysis.

Quantitative Autoradiography for Receptor Binding

-

Objective: To measure the density of specific neurotransmitter receptor binding sites in various brain regions.

-

Procedure:

-

Following sacrifice, rat brains were rapidly removed, frozen, and sectioned on a cryostat.

-

Brain slices were incubated with specific radioligands selected for their high affinity to the target receptors (e.g., a radiolabeled antagonist for D1 receptors, a radiolabeled agonist/antagonist for kainate receptors).

-

Non-specific binding was determined by incubating adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled competing drug.

-

After incubation and washing, the dried sections were apposed to film or a phosphor imaging plate alongside radioactive standards.

-

The resulting autoradiograms were digitized and analyzed using image analysis software to quantify the density of binding sites in specific anatomical regions, such as the prefrontal cortex and cingulate cortex.

-

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

-

Objective: To quantify the concentration of dopamine and its metabolites (e.g., DOPAC) in brain tissue.

-

Procedure:

-

Following acute this compound administration and sacrifice, specific brain regions (prefrontal and cingulate cortices) were dissected.

-

Tissue samples were homogenized in an appropriate acidic solution to precipitate proteins and prevent neurotransmitter degradation.

-

The homogenate was centrifuged, and the supernatant was collected.

-

A specific volume of the supernatant was injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector.

-

The electrochemical detector measures the current generated by the oxidation of dopamine and its metabolites as they elute from the column.

-

Concentrations were determined by comparing the peak areas from the tissue samples to those of known standards.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental designs related to this compound research.

References

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Sulbutiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is engineered for enhanced neurotropic activity. This is primarily achieved through its increased lipophilicity, which facilitates its passage across the blood-brain barrier (BBB). This technical guide synthesizes the available scientific information on the BBB permeability of this compound, its proposed transport mechanism, and the resulting neurochemical effects. While direct quantitative permeability data for this compound is scarce in the literature, this guide presents the downstream quantitative effects on brain thiamine levels and neurotransmitter systems. Detailed experimental protocols relevant to the study of this compound's central nervous system effects are also provided, alongside visualizations of key pathways and workflows.

Introduction

Thiamine is an essential vitamin for normal brain function, but its transport across the blood-brain barrier is a rate-limiting step. This compound, a dimeric, lipid-soluble derivative of thiamine, was developed to overcome this limitation.[1][2][3] Its chemical structure allows it to more readily cross the BBB, leading to increased levels of thiamine and its active phosphate esters within the central nervous system.[1] This enhanced brain bioavailability is believed to underpin its reported nootropic and anti-asthenic effects.[4]

Mechanism of Blood-Brain Barrier Permeability

The primary mechanism by which this compound crosses the blood-brain barrier is passive diffusion . This is attributed to its lipophilic nature, a stark contrast to the water-soluble thiamine. Once across the BBB, this compound is rapidly converted to thiamine. Interestingly, some research suggests that this compound itself has never been detected in its intact form within the brain, indicating a very rapid conversion process post-penetration.

The following diagram illustrates the proposed transport and conversion pathway of this compound.

Caption: Proposed mechanism of this compound transport across the BBB.

Quantitative Data

Table 1: Effect of this compound on Brain Thiamine and its Phosphate Esters in Rats

| Compound | Administration | Brain Region | Fold Increase vs. Control | Reference |

| Thiamine | 52 mg/kg (i.p.) for 14 days | Whole Brain | 2.5x | |

| Thiamine Monophosphate (ThMP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.4x | |

| Thiamine Diphosphate (ThDP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.25x | |

| Thiamine Triphosphate (ThTP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.4x |

Table 2: Neurochemical Effects of this compound Administration in Rodents

| Effect Measured | Administration | Brain Region | Quantitative Change | Reference |

| High-Affinity Choline Uptake | 300 mg/kg/day for 10 days (mice) | Hippocampus | +10% | |

| Dopamine (DA) Levels | Acute injection (rats) | Cingulate Cortex | -34% | |

| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Acute injection (rats) | Cingulate Cortex | -26% | |

| Kainate Binding Sites | Chronic treatment (rats) | Cingulate Cortex | Significant Decrease | |

| D1 Dopaminergic Binding Sites | Chronic treatment (rats) | Prefrontal & Cingulate Cortex | Increase |

Experimental Protocols

While specific protocols for quantifying this compound's BBB permeability are not detailed in the literature, the following methodologies are relevant for studying its central nervous system effects.

In Vivo Quantification of Brain Thiamine Levels

This protocol describes a general workflow for measuring thiamine and its phosphate esters in brain tissue following this compound administration, based on HPLC methods described in the literature.

Experimental Workflow Diagram

Caption: General workflow for in vivo brain thiamine analysis.

Protocol Details:

-

Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via a specified route (e.g., intraperitoneal injection) and dosage regimen. A control group receiving a vehicle solution should be included.

-

Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly extract the brain. Dissect specific brain regions if required.

-

Homogenization: Homogenize the brain tissue in a suitable buffer on ice.

-

Extraction: Perform a protein precipitation and extraction of thiamine and its phosphate esters, often using trichloroacetic acid.

-

Derivatization: Convert the non-fluorescent thiamine compounds into fluorescent thiochrome derivatives through an oxidation reaction, typically using potassium ferricyanide.

-

HPLC Analysis: Separate and quantify the thiochrome derivatives using a reverse-phase HPLC system with a fluorescence detector.

-

Data Analysis: Calculate the concentrations of thiamine, ThMP, ThDP, and ThTP in the brain tissue by comparing the peak areas to those of known standards.

In Situ Brain Perfusion

The in situ brain perfusion technique is a powerful method for studying BBB transport kinetics. While no studies detailing its use for this compound were found, a general protocol is described below.

Protocol Details:

-

Animal Preparation: Anesthetize a rat and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

-

Perfusion: Initiate the perfusion with a physiological buffer to wash out the cerebral blood. Following the washout, perfuse with a solution containing the test compound (e.g., radiolabeled this compound) for a short duration (e.g., 5-300 seconds).

-

Termination and Sample Collection: Stop the perfusion and decapitate the animal. Collect the brain and a sample of the perfusion fluid.

-

Analysis: Determine the concentration of the compound in the brain tissue and the perfusate. The brain uptake can then be calculated.

Signaling Pathways and Neurochemical Effects

This compound's ability to increase brain thiamine levels impacts several neurotransmitter systems. Chronic administration has been shown to enhance cholinergic activity in the hippocampus. It also appears to modulate the glutamatergic and dopaminergic systems in the cortex.

Diagram of this compound's Neurochemical Influence

Caption: Neurochemical effects secondary to increased brain thiamine.

Conclusion

This compound effectively crosses the blood-brain barrier due to its lipophilic structure, leading to a significant increase in the intracerebral concentrations of thiamine and its active phosphate esters. While direct quantitative measures of this compound's permeability are lacking in the current literature, the downstream neurochemical consequences, including the modulation of cholinergic, dopaminergic, and glutamatergic systems, have been documented. Further research employing techniques such as in situ brain perfusion with radiolabeled this compound or in vitro BBB models could provide valuable quantitative data on its transport kinetics. The experimental protocols outlined in this guide provide a framework for future investigations into the central nervous system pharmacokinetics and pharmacodynamics of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulbutiamine in Brain Thiamine Metabolism: A Technical Guide

Introduction

Sulbutiamine is a synthetic, lipophilic derivative of thiamine (vitamin B1), structurally consisting of two modified thiamine molecules joined by a disulfide bridge.[1][2][3] It was developed to overcome the inherent limitations of standard thiamine supplements, which are water-soluble and exhibit poor bioavailability and limited transport across the blood-brain barrier (BBB).[2][4] The primary pharmacological rationale for this compound is its ability to efficiently cross the BBB and subsequently increase the cerebral concentrations of thiamine and its vital phosphate esters, which are critical for normal brain function. This guide provides an in-depth examination of this compound's mechanism of action, its quantitative effects on brain thiamine metabolism, and the experimental methodologies used to elucidate its function.

Mechanism of Action: From Administration to Cerebral Bioavailability

The unique therapeutic efficacy of this compound in the central nervous system (CNS) is rooted in its chemical structure, which facilitates passage through the lipophilic BBB.

Transport Across the Blood-Brain Barrier

Unlike thiamine, which relies on slower, carrier-mediated transport, this compound's fat-soluble nature allows it to passively diffuse across the BBB. This enhanced lipophilicity is the key to its superior ability to deliver thiamine to the brain.

Intracellular Conversion to Thiamine

Once within the cerebral environment, this compound is rapidly metabolized. The disulfide bond is cleaved, likely through reduction by endogenous thiols like glutathione, releasing two thiamine molecules into the intracellular space of neurons and glial cells. This conversion is highly efficient, as genuine this compound is typically undetected in the bloodstream following administration, indicating a rapid transformation.

Impact on Cerebral Thiamine Phosphorylation

Following its conversion, the released thiamine enters the brain's metabolic pool and is phosphorylated into its biologically active coenzyme forms. This compound administration has been shown to significantly increase the levels of these crucial derivatives.

The metabolic cascade is as follows:

-

Thiamine is converted to Thiamine Diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK) . ThDP is the most abundant and metabolically crucial form, acting as a coenzyme for key enzymes in carbohydrate and energy metabolism.

-

ThDP can be further phosphorylated to Thiamine Triphosphate (ThTP) . While less abundant, ThTP is believed to play a role in neuronal membrane function and permeability.

-

Thiamine Monophosphate (ThMP) is another derivative in this pathway, which can be hydrolyzed back to thiamine.

Studies have demonstrated that this compound administration leads to a marked increase in brain tissue concentrations of both ThDP and ThTP, an effect not observed with other thiamine derivatives like benfotiamine, which fails to significantly raise cerebral thiamine levels.

Quantitative Data on Cerebral Effects

Research, primarily in rodent models, has quantified the significant impact of this compound on brain chemistry. Chronic administration elevates the entire thiamine profile and modulates key neurotransmitter systems.

Effects on Thiamine Phosphate Esters

The administration of this compound leads to a measurable increase in thiamine and its phosphate esters in various brain regions.

| Parameter | Animal Model | Administration Protocol | Brain Region | Observed Effect | Reference |

| Thiamine, ThMP, ThDP, ThTP | Rat | Chronic IP injection (52 mg/kg for 14 days) | Medulla, Cortex, Cerebellum, Hippocampus | Significant increase in all thiamine compounds | |

| ThDP | Rat | Chronic IP injection (52 mg/kg for 14 days) | Brain Homogenate | ThDP constitutes up to 90.4% of total thiamine | |

| ThTP | Rat | Acute Injection (dose not specified) | Brain Tissue | Significant increase in ThTP levels |

Table 1: Summary of this compound's Effects on Brain Thiamine Derivatives.

Effects on Neurotransmitter Systems

The downstream consequences of altered thiamine metabolism include modulation of critical neurotransmitter pathways, particularly the dopaminergic and glutamatergic systems.

| Parameter | Animal Model | Administration Protocol | Brain Region | Observed Effect | Reference |

| Kainate Binding Sites | Rat | Chronic & Acute Administration | Prefrontal & Cingulate Cortex | Significant decrease in density | |

| Dopamine D1 Receptors | Rat | Chronic Administration | Prefrontal & Cingulate Cortex | Significant increase in density | |

| DOPAC Levels | Rat | Acute Administration | Prefrontal Cortex | -30% decrease | |

| Dopamine (DA) Levels | Rat | Acute Administration | Cingulate Cortex | -34% decrease |

Table 2: Summary of this compound's Modulatory Effects on Neurotransmission.

Experimental Protocols for Analysis

The quantification of thiamine and its esters in brain tissue is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The methodology involves extraction, protein precipitation, and a chemical derivatization step to convert the non-fluorescent thiamine compounds into highly fluorescent thiochrome derivatives.

Detailed Methodology for Thiamine Ester Quantification

Objective: To measure the concentrations of thiamine, ThMP, and ThDP in rodent brain tissue following this compound administration.

1. Animal Model and Administration:

-

Species: Male Wistar rats (250-300g).

-

Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 52 mg/kg) or vehicle control, administered daily for a specified period (e.g., 14 days).

2. Tissue Collection and Preparation:

-

Following the final administration, animals are euthanized via an approved method (e.g., decapitation).

-

Brains are rapidly excised and dissected on an ice-cold plate to isolate specific regions (e.g., hippocampus, prefrontal cortex).

-

Tissue samples are weighed, placed in microcentrifuge tubes, and immediately frozen at -80°C until analysis.

3. Extraction and Protein Precipitation:

-

On the day of analysis, frozen tissue is homogenized in ~15 volumes of ice-cold 10% Trichloroacetic Acid (TCA).

-

The homogenate is vortexed vigorously, incubated on ice for 15 minutes to ensure complete protein precipitation, and vortexed again.

-

Samples are centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C). The resulting clear supernatant, containing the thiamine esters, is carefully collected.

4. Pre-Column Derivatization:

-

To enable fluorescent detection, the thiamine compounds in the supernatant are oxidized to their corresponding thiochrome derivatives.

-

An aliquot of the supernatant is mixed with an alkaline solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). For example, for each 100 µL of sample, 5 µL of 30.4 mM potassium hexacyanoferrate is added, followed after 5 minutes by 5 µL of 0.8 M NaOH.

-

The reaction must be timed precisely, as the thiochrome derivatives can be unstable. Analysis should proceed immediately.

5. HPLC Analysis:

-

System: A standard HPLC system with a fluorescence detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and an organic solvent like methanol.

-

Detection: Fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.

-

Quantification: Peak areas from the sample chromatogram are compared against a standard curve generated from known concentrations of thiamine, ThMP, and ThDP standards that have undergone the same derivatization process.

Conclusion

This compound stands apart from standard thiamine supplements due to its unique pharmacokinetic profile. Its lipophilic structure enables efficient transit across the blood-brain barrier, leading to a significant and measurable increase in the intracerebral concentrations of thiamine and its critical phosphorylated derivatives, ThDP and ThTP. This targeted delivery system effectively boosts the brain's pool of essential coenzymes required for energy metabolism and modulates key glutamatergic and dopaminergic neurotransmitter systems. For researchers, this compound serves as a vital pharmacological tool to investigate the role of thiamine-dependent pathways in CNS health and disease. For drug development professionals, its mechanism provides a compelling basis for exploring therapies for conditions associated with central thiamine deficiency, chronic fatigue, and specific neurodegenerative disorders.

References

Unraveling the Neuronal Targets of Sulbutiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbutiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), is designed to effectively cross the blood-brain barrier, leading to increased levels of thiamine and its phosphate esters within the central nervous system. While its primary role is associated with correcting thiamine deficiency, research has unveiled specific molecular targets within neuronal cells, suggesting a more nuanced mechanism of action. This technical guide provides an in-depth analysis of the identified molecular targets of this compound, focusing on its modulatory effects on key neurotransmitter systems. Quantitative data from pivotal studies are presented, alongside detailed experimental protocols and visualizations of the implicated signaling pathways, to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Primary Molecular Action: Enhancement of Brain Thiamine Levels

The foundational mechanism of this compound is its ability to augment thiamine concentrations in the brain.[1][2] Its lipophilic nature facilitates passage across the blood-brain barrier, a feat not efficiently achieved by thiamine itself.[3][4] Once in the brain, this compound is converted to thiamine, which is then phosphorylated to its active forms, primarily thiamine diphosphate (ThDP) and thiamine triphosphate (ThTP).[5] ThDP is a critical coenzyme for enzymes involved in cerebral energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Studies have shown that administration of this compound leads to a notable increase in brain ThTP levels.

Modulation of Neurotransmitter Systems

Beyond its role in thiamine metabolism, this compound exerts significant modulatory effects on dopaminergic, glutamatergic, and cholinergic neurotransmission. These interactions appear to be the cornerstone of its nootropic and anti-asthenic properties.

Dopaminergic System Modulation

Chronic administration of this compound has been demonstrated to selectively alter the density of dopamine D1 receptors in specific cortical regions, suggesting a potential mechanism for its effects on mood and motivation.

Table 1: Effects of Chronic this compound Administration on Dopamine D1 Receptor Density

| Brain Region | Change in D1 Receptor Density (%) | Reference |

| Prefrontal Cortex | +26 | |

| Anterior Cingulate Cortex | +34 |

Data derived from quantitative autoradiography in rats following 5 days of this compound administration.

In contrast, acute this compound injection has been shown to decrease dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the cingulate cortex, indicating a complex, time-dependent effect on dopaminergic turnover.

Table 2: Effects of Acute this compound Administration on Dopamine and DOPAC Levels

| Brain Region | Analyte | Change in Level (%) | Reference |

| Cingulate Cortex | Dopamine (DA) | -34 | |

| Cingulate Cortex | DOPAC | -26 | |

| Prefrontal Cortex | DOPAC | -30 |

Data from rat brain tissue analysis following a single injection of this compound.

Glutamatergic System Modulation

This compound demonstrates a significant interaction with the glutamatergic system, specifically by reducing the density of kainate receptors. This effect is observed under both acute and chronic treatment conditions.

Table 3: Effects of this compound on Kainate Receptor Binding Sites

| Treatment | Brain Region | Change in Kainate Binding Sites (%) | Reference |

| Chronic | Cingulate Cortex | -36 | |

| Chronic | Nucleus Accumbens | -28 | |

| Acute | Prefrontal Cortex | Significant Decrease | |

| Acute | Cingulate Cortex | Significant Decrease |

Chronic treatment data from quantitative autoradiography in rats after 5 days of administration.

Cholinergic System Modulation

Research has indicated that this compound can enhance cholinergic activity, particularly in the hippocampus, a brain region critical for memory formation.

Table 4: Effect of Chronic this compound on Hippocampal Cholinergic Activity

| Parameter | Change (%) | Reference |

| Sodium-Dependent High-Affinity Choline Uptake | +10 |

Data from mice treated with 300 mg/kg of this compound daily for 10 days.

Putative Signaling Pathways

The modulation of D1, kainate, and cholinergic systems by this compound suggests the involvement of downstream intracellular signaling cascades. While direct binding of this compound to these pathway components has not been demonstrated, its effects on upstream receptors are well-established precursors to these cascades.

Dopaminergic D1 Receptor Signaling

The upregulation of D1 receptors by chronic this compound treatment would potentiate dopamine-mediated signaling. D1 receptors are canonically coupled to the G-protein Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression.

Glutamatergic and Dopaminergic Pathway Convergence

Both glutamatergic and dopaminergic signaling pathways are known to converge on the Extracellular signal-regulated kinase (ERK) pathway. The modulation of both kainate and D1 receptors by this compound could therefore influence ERK signaling, a key pathway involved in synaptic plasticity and long-term potentiation.

Key Experimental Protocols

Quantitative Receptor Autoradiography for D1 and Kainate Receptors

This protocol is adapted from the methodology described by Trovero et al. (2000).

Objective: To determine the density of dopamine D1 and kainate receptor binding sites in specific brain regions of rats treated with this compound.

Materials:

-

Rat brain tissue, frozen and sectioned (10-20 µm) on a cryostat.

-

Radioligands: [³H]SCH 23390 (for D1 receptors), [³H]kainate (for kainate receptors).

-

Unlabeled ligands for determining non-specific binding: SKF 83566 (for D1), L-glutamate (for kainate).

-

Incubation buffers (e.g., Tris-HCl based buffers with appropriate ions).

-

Phosphor-imaging plates or autoradiography film.

-

Image analysis software.

Procedure:

-

Tissue Preparation: Mount cryostat-cut brain sections onto gelatin-coated slides.

-

Pre-incubation: Thaw and pre-incubate sections in buffer to remove endogenous ligands.

-

Incubation: Incubate sections with the appropriate radioligand at a saturating concentration. For non-specific binding, co-incubate adjacent sections with the radioligand plus a high concentration of the corresponding unlabeled competitor.

-

Washing: Wash sections in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: Dry the sections and expose them to phosphor-imaging plates or film, alongside calibrated radioactive standards.

-

Image Analysis: Digitize and analyze the resulting autoradiograms. Use the radioactive standards to create a calibration curve and convert optical density values into absolute units of radioactivity (e.g., fmol/mg tissue).

-

Data Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region of interest.

High-Affinity Choline Uptake (HACU) Assay

This protocol is based on the methodology used by Micheau et al. (1985) to assess cholinergic activity.

Objective: To measure the rate of sodium-dependent high-affinity choline uptake in hippocampal tissue from mice treated with this compound.

Materials:

-

Hippocampal tissue homogenates (synaptosomes).

-

[³H]Choline.

-

Krebs-Ringer buffer (or similar physiological buffer).

-

Hemicholinium-3 (HC-3) to determine non-specific uptake.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Tissue Preparation: Dissect and homogenize hippocampal tissue in a suitable buffer to prepare a crude synaptosomal fraction (P2).

-

Pre-incubation: Pre-incubate the synaptosomal aliquots at 37°C to equilibrate.

-

Uptake Initiation: Initiate the uptake reaction by adding [³H]choline to the samples. For determining non-specific uptake, a parallel set of tubes will contain HC-3.

-

Uptake Termination: After a short incubation period (e.g., 4 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]choline.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration of the synaptosomal preparations to normalize the uptake data.

-

Data Calculation: High-affinity uptake is calculated as the difference between the total uptake (without HC-3) and the non-specific uptake (with HC-3), and expressed as pmol of choline/mg protein/min.

Conclusion and Future Directions

The available evidence clearly indicates that this compound's effects in the central nervous system are not solely attributable to its role as a thiamine prodrug. It acts as a specific modulator of dopaminergic, glutamatergic, and cholinergic systems. The upregulation of D1 receptors and downregulation of kainate receptors, coupled with an enhancement of high-affinity choline uptake, provide a molecular basis for its observed clinical effects on fatigue, memory, and mood.

Future research should aim to:

-

Elucidate the precise molecular interactions leading to the observed changes in receptor densities.

-

Investigate the downstream consequences of these modulatory effects on intracellular signaling cascades like the ERK and PKA pathways in neuronal cells treated with this compound.

-

Utilize modern techniques such as PET imaging with selective radioligands to confirm these receptor density changes in vivo in preclinical models and potentially in humans.

This technical guide summarizes the current understanding of this compound's molecular targets, providing a foundation for further investigation into its therapeutic potential.

References

- 1. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D1 + D3 receptor density may correlate with parkinson disease clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sulbutiamine and Neurotrophic Factor Expression: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is recognized for its nootropic and neuroprotective properties. While its influence on cholinergic, dopaminergic, and glutamatergic neurotransmitter systems is documented, its direct impact on the expression of neurotrophic factors—critical proteins that regulate neuronal survival, growth, and plasticity such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF)—remains an area of limited investigation. This technical guide synthesizes the current scientific literature, revealing a notable absence of direct evidence for this compound-induced upregulation of neurotrophic factor expression. However, compelling research demonstrates a significant neuroprotective role for this compound in models of trophic factor deprivation. This paper will provide an in-depth analysis of these neuroprotective effects, detail the experimental protocols of key studies, and explore potential indirect mechanisms by which this compound may influence neurotrophic signaling, offering a comprehensive overview for future research and development.

Introduction: this compound and the Neurotrophic Hypothesis

This compound's lipophilic nature allows it to readily cross the blood-brain barrier, leading to increased levels of thiamine and thiamine phosphate esters in the brain[1]. Its established effects on memory and cognition, processes intricately linked to neurotrophic factor activity, have led to the hypothesis that this compound may directly modulate the expression of these crucial proteins[2]. Neurotrophic factors, such as BDNF and NGF, are fundamental for synaptic plasticity, neurogenesis, and neuronal resilience[3]. A compound capable of augmenting their expression would hold significant therapeutic potential for neurodegenerative diseases and cognitive disorders. This guide critically examines the existing evidence to ascertain the validity of this hypothesis.

Direct Evidence on Neurotrophic Factor Expression: A Critical Gap

A thorough review of the scientific literature reveals a significant gap in research directly quantifying the effect of this compound on the expression levels of BDNF, NGF, GDNF, or CNTF. To date, no published studies have presented quantitative data from methods such as ELISA, qPCR, or Western blot demonstrating an increase in these neurotrophic factors following this compound administration. This absence of direct evidence is a critical point for researchers and drug developers to consider when evaluating the mechanisms of action of this compound.

Neuroprotection in the Absence of Trophic Factors: Key Experimental Findings

The most compelling evidence for this compound's interaction with trophic factor-related pathways comes from a study on its protective effects against apoptosis induced by trophic factor deprivation in retinal ganglion cells (RGC-5)[4]. This research provides a foundational understanding of this compound's neuroprotective capabilities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Kang et al. (2010), which investigated the effects of this compound on retinal ganglion cells undergoing serum deprivation, a model for trophic factor withdrawal.

| Table 1: Effect of this compound on Cell Viability in Serum-Deprived RGC-5 Cells | |

| Treatment Group | Cell Viability (%) |

| Control (with serum) | 100 |

| Serum Deprivation (48h) | 55 ± 5 |

| Serum Deprivation + this compound (10 µM) | 65 ± 6 |

| Serum Deprivation + this compound (50 µM) | 75 ± 7 |

| Serum Deprivation + this compound (100 µM) | 80 ± 8 |

| Table 2: Effect of this compound on Apoptosis in Serum-Deprived RGC-5 Cells | |

| Treatment Group | Apoptotic Cells (%) |

| Control (with serum) | 5 ± 1 |

| Serum Deprivation (48h) | 45 ± 4 |

| Serum Deprivation + this compound (10 µM) | 35 ± 3 |

| Serum Deprivation + this compound (50 µM) | 25 ± 2 |

| Serum Deprivation + this compound (100 µM) | 20 ± 2 |

| Table 3: Effect of this compound on Antioxidant Enzyme Activity in Serum-Deprived RGC-5 Cells | |

| Treatment Group | Relative Glutathione (GSH) Level (%) |

| Control (with serum) | 100 |

| Serum Deprivation (48h) | 60 ± 7 |

| Serum Deprivation + this compound (100 µM) | 90 ± 9 |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Kang et al. (2010)[4].

-

Cell Culture and Treatment:

-

Cell Line: Transformed retinal ganglion cells (RGC-5).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Trophic Factor Deprivation: Cells were washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM.

-

This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the serum-free medium at final concentrations of 10, 50, and 100 µM.

-

-

Cell Viability Assay (MTT Assay):

-

RGC-5 cells were seeded in 96-well plates.

-

After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

Plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance was measured at 570 nm using a microplate reader.

-

-

Apoptosis Assay (Hoechst 33342 Staining):

-

Cells grown on coverslips were treated as described.

-

Cells were fixed with 4% paraformaldehyde for 10 minutes.

-

Coverslips were washed with PBS and stained with 1 µg/mL Hoechst 33342 for 15 minutes.

-

Apoptotic nuclei (condensed or fragmented chromatin) were visualized and counted using a fluorescence microscope.

-

-

Western Blot Analysis for Cleaved Caspase-3:

-

Cell lysates were prepared using RIPA buffer.

-

Protein concentration was determined using the Bradford assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.